An In-depth Technical Guide to the Crystal Structure and Molecular Properties of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
An In-depth Technical Guide to the Crystal Structure and Molecular Properties of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Abstract
This technical guide provides a comprehensive analysis of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a member of the pharmacologically significant pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. As structural analogs of purines, these molecules are of considerable interest in drug discovery, demonstrating a wide array of biological activities, including kinase inhibition.[1][2] While specific crystallographic data for the title compound is not publicly available, this guide leverages detailed structural data from its close analog, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, to provide expert insights into its expected solid-state architecture and intermolecular interactions.[3][4] We present a robust, field-proven protocol for its synthesis, detail expected analytical and spectroscopic properties, and discuss the critical role of its structural features in dictating its molecular behavior. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study and application of novel heterocyclic scaffolds.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, primarily because it acts as a bioisostere of adenine, a fundamental component of DNA, RNA, and the universal energy currency, ATP.[2][5] This structural mimicry allows these compounds to competitively bind to the ATP-binding sites of various enzymes, particularly protein kinases. The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[5]
Derivatives of this scaffold have been extensively investigated and have shown potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), Src kinase, and Epidermal Growth Factor Receptor (EGFR).[6][7][8] The 1-aryl substitution, as seen in the title compound, is a common feature in many potent kinase inhibitors, where the aryl group often occupies a hydrophobic pocket within the enzyme's active site, contributing to binding affinity and selectivity. The 4-ol (or its tautomeric 4-one) moiety is crucial, often participating in key hydrogen bonding interactions with the hinge region of the kinase.[2]
This guide focuses on the specific derivative, 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, to provide a detailed framework for its synthesis, characterization, and structural analysis.
Synthesis and Characterization
The synthesis of 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-ols is typically achieved through a well-established, two-step synthetic sequence starting from the appropriate arylhydrazine and a suitable cyano-containing three-carbon component, followed by cyclization.
Proposed Synthetic Protocol
The most direct and widely adopted methodology involves the cyclization of an aminopyrazole carbonitrile precursor with formic acid.[3] This method is reliable and generally proceeds with high yield.
Step 1: Synthesis of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
This precursor is synthesized by the condensation of (2-chlorophenyl)hydrazine with ethoxymethylenemalononitrile (EMMN). The reaction proceeds via a nucleophilic attack of the hydrazine onto the electron-deficient double bond of EMMN, followed by cyclization and elimination of ethanol.
Step 2: Cyclization to form 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
The aminopyrazole precursor undergoes cyclization upon heating in formic acid. The formic acid serves as both the reagent, providing the final carbon atom for the pyrimidine ring, and the solvent.
Experimental Protocol: A Self-Validating System
Materials and Reagents:
-
(2-Chlorophenyl)hydrazine hydrochloride
-
Ethoxymethylenemalononitrile (EMMN)
-
Sodium Acetate
-
Ethanol, 95%
-
Formic Acid, >98%
-
Deionized Water
-
Ice
Protocol:
-
Synthesis of Precursor (5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile): a. In a 250 mL round-bottom flask, dissolve (2-chlorophenyl)hydrazine hydrochloride (10 mmol) and sodium acetate (12 mmol) in a mixture of ethanol (50 mL) and water (10 mL). b. Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ. c. Add ethoxymethylenemalononitrile (10 mmol) dropwise to the solution. An exothermic reaction may be observed. d. Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. e. Upon completion, allow the mixture to cool to room temperature. The product will often precipitate. f. Cool the mixture further in an ice bath for 30 minutes and collect the precipitate by vacuum filtration. g. Wash the solid with cold ethanol and dry under vacuum to yield the aminopyrazole precursor.
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Synthesis of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: a. Place the dried aminopyrazole precursor (5 mmol) in a 100 mL round-bottom flask. b. Add formic acid (20 mL) to the flask. c. Heat the mixture to reflux (approximately 105-110 °C) for 6-8 hours.[3] Again, monitor the reaction via TLC until the starting material is consumed. d. After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-water. e. A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation. f. Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum at 60 °C. g. For crystallographic analysis, the crude product should be recrystallized from a suitable solvent, such as ethanol or a DMF/water mixture.[3]
Visualization of Synthetic Workflow
Caption: Synthetic pathway for 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Predicted Molecular Properties and Spectroscopic Data
Based on data from closely related analogs, the following properties are anticipated for the title compound.[1][8]
| Property | Predicted Value / Key Features |
| Molecular Formula | C₁₁H₇ClN₄O |
| Molecular Weight | 246.65 g/mol |
| Appearance | White to off-white crystalline solid. |
| ¹H NMR (DMSO-d₆) | ~12.0-13.0 ppm (s, 1H): Broad singlet for the N-H proton of the pyrimidinone ring. ~8.2-8.4 ppm (s, 1H): Singlet for the C6-H proton. ~8.1-8.3 ppm (s, 1H): Singlet for the C3-H proton. ~7.5-7.8 ppm (m, 4H): Multiplets corresponding to the four protons of the 2-chlorophenyl ring. |
| ¹³C NMR (DMSO-d₆) | ~157-160 ppm: C4 (carbonyl carbon). ~153-155 ppm: C7a. ~149-151 ppm: C6. ~130-136 ppm: Aromatic carbons of the chlorophenyl ring and C3. ~100-105 ppm: C3a. |
| IR Spectroscopy (KBr) | ~3200-2800 cm⁻¹: Broad absorption due to N-H and C-H stretching. ~1700-1680 cm⁻¹: Strong C=O stretching vibration (amide I band). ~1600-1580 cm⁻¹: C=N and C=C stretching vibrations. ~750-770 cm⁻¹: Strong band for C-Cl stretching. |
| Mass Spectrometry (EI) | m/z (%): 246 (M⁺), with a characteristic M+2 peak at ~248 (approx. 3:1 ratio) due to the ³⁵Cl/³⁷Cl isotopes. |
Crystal Structure and Solid-State Properties
While the specific crystal structure of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has not been reported, a detailed analysis of the high-resolution crystal structure of its parent compound, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , provides a robust model for predicting its solid-state architecture.[3][9]
Analysis of the Analog Structure: 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The crystal structure of the 1-phenyl analog reveals several key features that are foundational to the packing of this class of molecules.
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Planarity and Conformation: The fused pyrazolo[3,4-d]pyrimidine ring system is essentially planar.[3] The phenyl ring at the N1 position is twisted relative to this plane, exhibiting a dihedral angle of 34.72 (6)°.[3][4] This non-planar conformation is a common feature of 1-aryl substituted heterocycles and is critical for minimizing steric hindrance while allowing for potential π-π interactions.
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Primary Hydrogen Bonding Motif: The most dominant intermolecular interaction is the classical N—H···O hydrogen bond . Molecules form centrosymmetric dimers through this interaction, creating a robust R²₂(8) graph set motif. This head-to-head dimerization is a highly predictable and stabilizing feature in pyrimidinone crystal packing.[3]
-
Secondary and Weak Interactions: The crystal packing is further consolidated by a network of weaker interactions:
-
C—H···O and C—H···N Bonds: These non-classical hydrogen bonds link the primary dimers into extended supramolecular bands.[3][9]
-
π···π Stacking: Stacking interactions occur between the pyrimidine and pyrazole rings of adjacent molecules, further stabilizing the lattice.[3]
-
C—H···π Interactions: The packing is also influenced by interactions between the phenyl rings of neighboring molecules.[3]
-
Predicted Impact of the 2-Chloro Substituent
The introduction of a chlorine atom at the ortho position of the phenyl ring is expected to induce specific, predictable changes to the crystal structure.
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Steric Influence on Dihedral Angle: The steric bulk of the chlorine atom will likely increase the dihedral angle between the phenyl ring and the pyrazolopyrimidine plane. This "push" will alter the overall molecular conformation, which in turn will affect the efficiency of crystal packing and may influence binding to a biological target.
-
Introduction of New Intermolecular Interactions: The electronegative chlorine atom can act as a weak hydrogen bond acceptor. This could introduce additional C—H···Cl interactions into the crystal lattice, potentially creating a more complex three-dimensional network and influencing physical properties like melting point and solubility.
-
Alteration of π-System Electronics: The electron-withdrawing nature of the chlorine atom will modulate the electronic properties of the phenyl ring, which could subtly alter the strength and geometry of any C—H···π and π···π stacking interactions.
Visualization of Predicted Intermolecular Interactions
Caption: Predicted intermolecular interactions in the crystal lattice.
Conclusion and Future Directions
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol represents a valuable target for synthesis and study within the broader field of medicinal chemistry. This guide provides a comprehensive, technically grounded framework for its preparation and characterization. By leveraging high-quality data from the closely related 1-phenyl analog, we have established a strong predictive model for its crystal structure and molecular properties.
The key takeaways for researchers are the robust synthetic protocol and the critical analysis of the intermolecular forces expected to govern its solid-state structure. The formation of strong N—H···O hydrogen-bonded dimers is the primary organizing principle, with the 2-chloro substituent anticipated to modulate the molecular conformation and introduce additional weak C—H···Cl interactions.
The definitive elucidation of this compound's properties awaits experimental validation. We strongly recommend the single-crystal X-ray diffraction analysis of this molecule to confirm these predictions and to provide a precise, atomic-level understanding of its structure. Such data would be invaluable for structure-based drug design efforts targeting kinases and other ATP-dependent enzymes.
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